Technical Guide: 4-Chloro-2-fluorophenylacetonitrile (CAS 75279-53-7)
Technical Guide: 4-Chloro-2-fluorophenylacetonitrile (CAS 75279-53-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Chloro-2-fluorophenylacetonitrile, a key intermediate in pharmaceutical and chemical research.
Chemical Identity and Physicochemical Properties
4-Chloro-2-fluorophenylacetonitrile, also known as 4-chloro-2-fluorobenzyl cyanide, is a halogenated aromatic nitrile. Its chemical structure features a phenyl ring substituted with a chloro group at the 4-position, a fluoro group at the 2-position, and an acetonitrile group.
Table 1: Physicochemical Properties of 4-Chloro-2-fluorophenylacetonitrile
| Property | Value | Source(s) |
| CAS Number | 75279-53-7 | [1][2] |
| Molecular Formula | C₈H₅ClFN | [1] |
| Molecular Weight | 169.58 g/mol | |
| Physical State | Solid | |
| Melting Point | 37-41 °C | |
| Boiling Point | 133 °C @ 15 mmHg | |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | |
| LogP (Predicted) | 2.34 (at 25°C and pH 7) | |
| Synonyms | 4-Chloro-2-fluorobenzyl cyanide, 2-(4-Chloro-2-fluorophenyl)acetonitrile | [2] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Spectrum Type | Predicted Key Signals |
| ¹H NMR | Aromatic protons (approx. 7.2-7.6 ppm), Methylene protons (-CH₂CN) (approx. 3.8 ppm) |
| ¹³C NMR | Aromatic carbons (approx. 115-160 ppm), Methylene carbon (-CH₂CN) (approx. 20-30 ppm), Nitrile carbon (-CN) (approx. 117 ppm) |
| IR Spectroscopy | Nitrile (C≡N) stretch (approx. 2250 cm⁻¹), C-Cl stretch (approx. 700-800 cm⁻¹), C-F stretch (approx. 1100-1200 cm⁻¹), Aromatic C-H stretch (approx. 3000-3100 cm⁻¹) |
| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z ≈ 169, Isotope peak for ³⁷Cl at m/z ≈ 171 |
Synthesis and Experimental Protocols
4-Chloro-2-fluorophenylacetonitrile can be synthesized from 4-chloro-2-fluorobenzaldehyde. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound.
Experimental Protocol: Synthesis of 4-Chloro-2-fluorophenylacetonitrile
This protocol describes a three-step synthesis starting from 4-chloro-2-fluorobenzaldehyde.
Step 1: Reduction of 4-Chloro-2-fluorobenzaldehyde to (4-Chloro-2-fluorophenyl)methanol
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In a suitable reaction vessel, dissolve 4-chloro-2-fluorobenzaldehyde in an appropriate solvent such as tetrahydrofuran (THF).
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Cool the solution to 0°C in an ice bath.
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Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Quench the reaction by slowly adding water or a dilute acid.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (4-chloro-2-fluorophenyl)methanol.
Step 2: Chlorination of (4-Chloro-2-fluorophenyl)methanol to 4-Chloro-2-fluorobenzyl chloride
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Dissolve the crude (4-chloro-2-fluorophenyl)methanol in a suitable solvent like dichloromethane (DCM).
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Cool the solution to 0°C.
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Slowly add thionyl chloride (SOCl₂) dropwise.
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Allow the reaction to warm to room temperature and stir for several hours.
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Carefully quench the reaction with ice-cold water.
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Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-chloro-2-fluorobenzyl chloride.
Step 3: Cyanation of 4-Chloro-2-fluorobenzyl chloride to 4-Chloro-2-fluorophenylacetonitrile
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Dissolve the 4-chloro-2-fluorobenzyl chloride in a suitable solvent system, such as a mixture of acetone and water.
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Add sodium cyanide (NaCN) or potassium cyanide (KCN).
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Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
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After cooling to room temperature, remove the acetone under reduced pressure.
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Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
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Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4-Chloro-2-fluorophenylacetonitrile.
Applications in Drug Development
4-Chloro-2-fluorophenylacetonitrile is a valuable building block in medicinal chemistry. Its primary application lies in its role as a key intermediate for the synthesis of more complex bioactive molecules.
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p53-MDM2 Inhibitors: This compound is utilized in the preparation of RG7388, which is a potent and selective inhibitor of the p53-MDM2 protein-protein interaction. This class of drugs is being investigated for cancer therapy.
Safety and Handling
4-Chloro-2-fluorophenylacetonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Codes | T, C, Xn | Toxic, Corrosive, Harmful |
| Risk Statements | R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. |
| R36/37/38 | Irritating to eyes, respiratory system and skin. | |
| Safety Statements | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |
| S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. |
Handling Recommendations:
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Use only in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid Measures:
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If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
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If on Skin: Wash off immediately with plenty of water for at least 15 minutes.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing.
